5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
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Overview
Description
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an iodine atom and a triethylene glycol ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in dry acetonitrile . The reaction proceeds under mild conditions, yielding the desired iodinated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted pyrimidines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl boronic acid.
Scientific Research Applications
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies involving nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ether chain can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-4-(2-methoxyethoxy)pyrimidine: Lacks the additional ethylene glycol units, potentially affecting its solubility and reactivity.
2-Amino-5-iodo-4-methoxybenzonitrile: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is unique due to its combination of an iodine atom and a triethylene glycol ether chain on a pyrimidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13IN2O3 |
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Molecular Weight |
324.12 g/mol |
IUPAC Name |
5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
InChI |
InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
InChI Key |
WHBSBUFQVWQROF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=NC=NC=C1I |
Origin of Product |
United States |
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